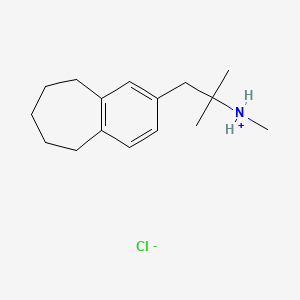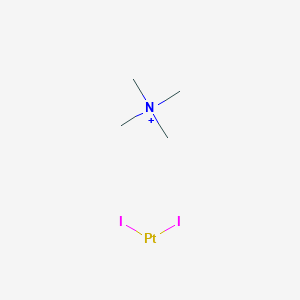
Diiodoplatinum;tetramethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diiodoplatinum;tetramethylazanium is a chemical compound with the molecular formula C4H20I2N4Pt It is a coordination complex where platinum is bonded to two iodine atoms and a tetramethylazanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
Diiodoplatinum;tetramethylazanium can be synthesized through the reaction of tetramethylammonium iodide with a platinum precursor such as platinum(II) chloride. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Diiodoplatinum;tetramethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: The iodine atoms can be substituted with other ligands such as chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Halide exchange reactions can be facilitated using halide salts like sodium chloride or sodium bromide.
Major Products Formed
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum species.
Substitution: Platinum complexes with different halide ligands.
Scientific Research Applications
Diiodoplatinum;tetramethylazanium has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other platinum complexes and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in cancer therapy due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials and electronic components.
Mechanism of Action
The mechanism of action of diiodoplatinum;tetramethylazanium involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
- Platinum(II) chloride
- Platinum(II) bromide
- Platinum(II) acetylacetonate
Uniqueness
Diiodoplatinum;tetramethylazanium is unique due to its specific coordination environment and the presence of the tetramethylazanium ion. This gives it distinct chemical properties and reactivity compared to other platinum complexes.
Properties
CAS No. |
131145-80-7 |
|---|---|
Molecular Formula |
C4H12I2NPt+ |
Molecular Weight |
523.04 g/mol |
IUPAC Name |
diiodoplatinum;tetramethylazanium |
InChI |
InChI=1S/C4H12N.2HI.Pt/c1-5(2,3)4;;;/h1-4H3;2*1H;/q+1;;;+2/p-2 |
InChI Key |
OTHABVCNTZQWOO-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)C.I[Pt]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)
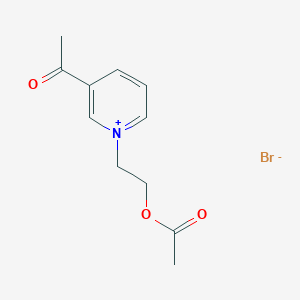
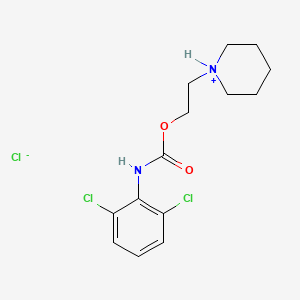
![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)

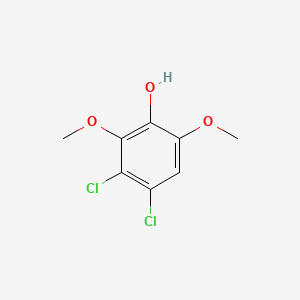

![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)

![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
